4-Bromo-8-chloroisoquinolin-1-ol

MAO-B inhibition Isoquinoline derivatives Selectivity profiling

Researchers requiring high MAO-B selectivity face a critical gap: generic isoquinolin-1-ol analogs lack the precise binding profile needed for unambiguous target engagement. 4-Bromo-8-chloroisoquinolin-1-ol (CAS 2137784-18-8) directly addresses this, serving as a validated, sub-nanomolar MAO-B inhibitor. - Sub-nanomolar potency with >400-fold selectivity over MAO-A, eliminating off-target confounding in screening and probe studies. - Well-defined SAR starting point for lead optimization; the 4-Br and 8-Cl substitution pattern is essential for the potency-selectivity profile. - Suitable as a reference standard for calibrating fluorescence-based, microfluidic, or mass spectrometry MAO-B assays. Procurement is supported by reliable global shipping for this research-use-only compound.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5 g/mol
CAS No. 2137784-18-8
Cat. No. B1384752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-chloroisoquinolin-1-ol
CAS2137784-18-8
Molecular FormulaC9H5BrClNO
Molecular Weight258.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)NC=C2Br
InChIInChI=1S/C9H5BrClNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13)
InChIKeyKWJUEWSFJJFVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-8-chloroisoquinolin-1-ol: Selective MAO-B Inhibitor


4-Bromo-8-chloroisoquinolin-1-ol (CAS 2137784-18-8) is a dihalogenated isoquinolin-1-ol derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.5 g/mol . It is primarily utilized as a research tool in medicinal chemistry for the study of monoamine oxidase B (MAO-B) inhibition, owing to its sub-nanomolar potency and exceptional selectivity over MAO-A [1].

1 MAO-B pathway inhibition study fit
2 Isoform-selectivity assay context (MAO-B vs MAO-A)
3 Reported in vitro binding interaction profile

4-Bromo-8-chloroisoquinolin-1-ol: Structural Determinants of Potency & Selectivity


Generic substitution with unsubstituted or mono-halogenated isoquinolin-1-ol analogs is not viable for researchers requiring high MAO-B selectivity. The specific combination of bromine at the 4-position and chlorine at the 8-position on the isoquinoline ring is essential for achieving sub-nanomolar MAO-B inhibition and >400-fold selectivity over MAO-A [1]. Single-point substitutions (e.g., 4-bromoisoquinolin-1-ol or 8-chloroisoquinolin-1-ol) lack the optimized binding interactions necessary to achieve this potency-selectivity profile [2].

Target
Substitute
Risk
4-Br-8-Cl isoquinolin-1-ol
4-Br or 8-Cl mono-halogenated analogs
Selectivity profile may shift; binding interaction context may not transfer
Dihalogenated substitution pattern
Unsubstituted isoquinolin-1-ol
Potency-selectivity context may differ; assay response may be altered

4-Bromo-8-chloroisoquinolin-1-ol: Differentiated MAO-B Inhibition Evidence


Sub-Nanomolar MAO-B Inhibition vs. 4-Bromoisoquinolin-1-ol

4-Bromo-8-chloroisoquinolin-1-ol demonstrates an IC50 of 0.800 nM for recombinant human MAO-B, a value that is >125,000-fold more potent than the IC50 of >100,000 nM reported for 4-bromoisoquinolin-1-ol against the same target under comparable assay conditions [1][2]. This dramatic potency gain is attributed to the synergistic halogen substitution pattern.

MAO-B Inhibition
Cross-study comparable
Target IC50: 0.800 nM
Comparator: 4-bromoisoquinolin-1-ol IC50 >100,000 nM
Supports MAO-B target engagement assay context
Validate in own assay conditions; >125,000-fold difference reported
MAO-B inhibition Isoquinoline derivatives Selectivity profiling

MAO-B Selectivity Profile vs. Selegiline

4-Bromo-8-chloroisoquinolin-1-ol exhibits a selectivity index (MAO-A IC50 / MAO-B IC50) of 462.5, derived from its MAO-A IC50 of 370 nM and MAO-B IC50 of 0.800 nM [1]. This selectivity profile is comparable to that of selegiline, a clinically used irreversible MAO-B inhibitor, which has a reported selectivity index of approximately 450 .

MAO-B Selectivity
Cross-study comparable
Selectivity index 462.5 (MAO-A/MAO-B)
Selegiline index ≈ 450
Supports selectivity context review; comparable to reference inhibitor profile
Recombinant human enzyme data
MAO-B selectivity Isoquinoline scaffold Neurological disease models

Purity and Availability vs. Mono-Halogenated Analogs

4-Bromo-8-chloroisoquinolin-1-ol is commercially available with a minimum purity specification of 95%, a critical requirement for reproducible biological assays . In contrast, its closest mono-halogenated analog, 8-chloroisoquinolin-1-ol (CAS 1368031-04-2), is typically supplied with lower purity (often 95% or less) and has a less defined impurity profile [1].

Purity Specification
Cross-study comparable
Target: ≥95%
Analog (8-chloroisoquinolin-1-ol): ≤95%
Higher purity may support assay reproducibility
Vendor specification; confirm by HPLC
Chemical procurement Synthetic intermediate Medicinal chemistry

Storage Stability and Ambient Condition Advantage

While direct comparative stability data are unavailable, the dihalogenated isoquinolin-1-ol scaffold of 4-Bromo-8-chloroisoquinolin-1-ol is generally considered more resistant to metabolic or chemical degradation than mono-halogenated analogs, owing to the electron-withdrawing effects of both bromine and chlorine atoms [1]. Standard storage conditions for this compound are ambient temperature in a dry, dark environment, which is less stringent than the cold-chain requirements for many sensitive isoquinoline derivatives .

Storage Context
Class-level inference
Ambient temperature (dry, dark)
Mono-halogenated analogs often require 2–8°C or −20°C
Storage condition context; data to verify
No direct comparative stability data; vendor recommendation
Compound stability Long-term storage Medicinal chemistry

4-Bromo-8-chloroisoquinolin-1-ol: MAO-B Research Applications


High-Throughput Screening for MAO-B Inhibitors

Leverage the sub-nanomolar potency of 4-Bromo-8-chloroisoquinolin-1-ol as a positive control or reference standard in fluorescence-based MAO-B inhibition assays. Its exceptional selectivity (>400-fold over MAO-A) ensures that observed activity in screening campaigns is unambiguously attributed to MAO-B engagement, minimizing false positives [1].

SAR Studies of Isoquinoline MAO-B Inhibitors

Utilize 4-Bromo-8-chloroisoquinolin-1-ol as a lead compound for systematic SAR exploration. The well-defined contribution of the 4-bromo and 8-chloro substituents to potency and selectivity provides a rational starting point for designing next-generation analogs with improved pharmacokinetic properties [2].

Chemical Probe for Target Validation in Neurological Models

Deploy this compound as a selective chemical probe to dissect the role of MAO-B in cellular or in vivo models of Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions. Its high selectivity over MAO-A minimizes confounding effects from off-target inhibition, enabling more precise mechanistic conclusions [3].

Benchmarking MAO-B Assay Technologies

Use 4-Bromo-8-chloroisoquinolin-1-ol as a validated inhibitor to calibrate and benchmark novel assay platforms, such as microfluidic or mass spectrometry-based methods, for measuring MAO-B activity. Its well-characterized IC50 and selectivity provide a robust reference point for assessing assay sensitivity and accuracy [4].

Application
Selection Property
Validation Focus
High-throughput MAO-B screening
Reported MAO-B selectivity profile
Assay window and false-positive rate review
Isoquinoline SAR studies
Halogen substitution pattern context
Potency-selectivity relationship review
MAO-B target engagement in neurological models
Selective MAO-B inhibition context
MAO-B-dependent endpoint interpretation
MAO-B assay platform benchmarking
Reference inhibitor profile
Assay sensitivity and dynamic range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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